molecular formula C13H13NO3S B1334186 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid CAS No. 199461-24-0

2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid

Cat. No.: B1334186
CAS No.: 199461-24-0
M. Wt: 263.31 g/mol
InChI Key: MYWPIJKTTXHAIE-UHFFFAOYSA-N
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Description

2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid: is an organic compound that features both an aniline derivative and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the methoxy group and the thiophene ring can impart unique chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-methoxyaniline, is reacted with a suitable acylating agent to form the corresponding acylated aniline derivative.

    Introduction of the Thiophene Ring: The acylated aniline derivative is then subjected to a reaction with a thiophene derivative, often through a coupling reaction facilitated by a catalyst such as palladium.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the thiophene ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or sulfoxides, while substitution reactions could introduce halogens or alkyl groups into the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if it exhibits activity against specific biological targets.

    Industry: Its unique chemical properties might make it useful in the development of new materials, such as polymers or electronic components.

Mechanism of Action

The mechanism by which 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy group and thiophene ring could play crucial roles in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyanilino)-2-phenylacetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(4-Methoxyanilino)-2-(2-furyl)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.

    2-(4-Methoxyanilino)-2-(2-pyridyl)acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(4-Methoxyanilino)-2-(2-thienyl)acetic acid imparts unique electronic properties compared to its analogs with phenyl, furan, or pyridine rings. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a distinct and valuable compound for research and application.

Properties

IUPAC Name

2-(4-methoxyanilino)-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-10-6-4-9(5-7-10)14-12(13(15)16)11-3-2-8-18-11/h2-8,12,14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWPIJKTTXHAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374870
Record name 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199461-24-0
Record name 2-(4-methoxyanilino)-2-(2-thienyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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